molecular formula C22H21F3N2O2S B10890923 1-(Naphthalen-2-ylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(Naphthalen-2-ylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No.: B10890923
M. Wt: 434.5 g/mol
InChI Key: QTIWHYAYMZPBGY-UHFFFAOYSA-N
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Description

1-(2-NAPHTHYLSULFONYL)-4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE is a complex organic compound that features a naphthylsulfonyl group and a trifluoromethylbenzyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-NAPHTHYLSULFONYL)-4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the naphthylsulfonyl and trifluoromethylbenzyl intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Common reagents used in these reactions include sulfonyl chlorides, trifluoromethylbenzyl halides, and piperazine. The reactions are often carried out in the presence of a base, such as triethylamine, and solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-NAPHTHYLSULFONYL)-4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(2-NAPHTHYLSULFONYL)-4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C22H21F3N2O2S

Molecular Weight

434.5 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C22H21F3N2O2S/c23-22(24,25)21-8-4-3-7-19(21)16-26-11-13-27(14-12-26)30(28,29)20-10-9-17-5-1-2-6-18(17)15-20/h1-10,15H,11-14,16H2

InChI Key

QTIWHYAYMZPBGY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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